2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid
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Overview
Description
2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzylamino group and two fluorine atoms attached to a dimethylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting with the preparation of the benzylamino precursor
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The difluoro groups may enhance the compound’s stability and reactivity, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-5,5-difluoro-4,4-dimethylpentanoic acid: Similar structure but lacks the benzyl group.
2-(Benzylamino)-4,4-dimethylpentanoic acid: Similar structure but lacks the difluoro groups.
2-(Benzylamino)-5,5-difluoropentanoic acid: Similar structure but lacks the dimethyl groups.
Uniqueness
2-(Benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid is unique due to the combination of the benzylamino group and the difluoro-dimethylpentanoic acid backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C14H19F2NO2 |
---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
2-(benzylamino)-5,5-difluoro-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C14H19F2NO2/c1-14(2,13(15)16)8-11(12(18)19)17-9-10-6-4-3-5-7-10/h3-7,11,13,17H,8-9H2,1-2H3,(H,18,19) |
InChI Key |
DNFAJXCVWOJJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C(=O)O)NCC1=CC=CC=C1)C(F)F |
Origin of Product |
United States |
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